Cas no 2172184-59-5 (5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid)

5-Cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid is a structurally unique triazole derivative featuring a cyclobutyl substituent and a hydroxy-methylpropyl side chain. Its distinct molecular architecture enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive compounds. The presence of both carboxylic acid and hydroxyl functional groups allows for versatile reactivity, facilitating further derivatization. The cyclobutyl moiety contributes to steric and electronic modulation, which may influence binding affinity in target interactions. This compound is of interest in medicinal chemistry for its potential role in optimizing drug-like properties, such as solubility and metabolic stability.
5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid structure
2172184-59-5 structure
Product Name:5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No:2172184-59-5
MF:C11H17N3O3
MW:239.270982503891
CID:5985500
PubChem ID:165603052
Update Time:2025-05-25

5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid
    • 2172184-59-5
    • EN300-1593038
    • Inchi: 1S/C11H17N3O3/c1-11(2,17)6-14-9(7-4-3-5-7)8(10(15)16)12-13-14/h7,17H,3-6H2,1-2H3,(H,15,16)
    • InChI Key: ZPMYUWOKFFOCAL-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CN1C(=C(C(=O)O)N=N1)C1CCC1

Computed Properties

  • Exact Mass: 239.12699141g/mol
  • Monoisotopic Mass: 239.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 88.2Ų

5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

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Additional information on 5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid

Introducing 5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2172184-59-5): A Key Compound in Modern Medicinal Chemistry

5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid, identified by its CAS number 2172184-59-5, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in the development of novel therapeutic agents. The presence of a cyclobutyl moiety combined with a triazole core and an hydroxy-2-methylpropyl substituent imparts unique chemical properties that make it a valuable scaffold for drug discovery.

The triazole ring is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability. In particular, the 1,2,3-triazole framework has been extensively studied for its role in inhibiting various biological pathways, including enzyme activity and inflammatory responses. The incorporation of the cyclobutyl group into this structure further modulates its pharmacokinetic profile, improving solubility and bioavailability while maintaining structural rigidity—a critical factor in drug design.

Recent studies have highlighted the significance of 5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid in the development of compounds targeting neurological disorders. The compound’s ability to interact with specific neurotransmitter receptors has been explored in preclinical models, demonstrating promising results in modulating synaptic transmission. This aligns with the growing interest in triazole-based derivatives as potential treatments for conditions such as Alzheimer’s disease and Parkinson’s disease, where modulation of acetylcholine and dopamine pathways is crucial.

The hydroxy-2-methylpropyl substituent in the molecule plays a pivotal role in enhancing its pharmacological activity. This group not only contributes to the overall solubility of the compound but also influences its interactions with biological targets. Computational studies have indicated that this moiety can form stable hydrogen bonds with key residues in protein binding pockets, thereby increasing binding affinity. Such interactions are essential for designing drugs that exhibit high selectivity and efficacy.

In the realm of anti-inflammatory drug development, 5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has shown considerable promise. Its structural features allow it to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By targeting these enzymes, the compound can effectively reduce inflammation without causing significant side effects—a critical consideration in anti-inflammatory therapy. Preliminary clinical trials have demonstrated its potential as a nonsteroidal anti-inflammatory drug (NSAID) alternative.

The synthesis of 5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal catalysis and asymmetric synthesis, have been employed to optimize the production process. These techniques not only improve efficiency but also enable the introduction of additional functional groups for further derivatization.

One of the most compelling aspects of this compound is its versatility as a building block for more complex drug molecules. Researchers have leveraged its scaffold to develop novel analogs with enhanced pharmacological properties. For instance, modifications to the triazole ring or the cyclobutyl substituent have led to compounds with improved bioavailability and reduced toxicity. Such derivatives are being evaluated for their potential use in treating a wide range of diseases.

The growing body of research on 5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid underscores its importance in modern medicinal chemistry. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly critical role in developing targeted therapies. The integration of computational modeling with experimental data has further accelerated the discovery process, allowing researchers to predict and validate the pharmacological properties of new derivatives more efficiently.

Looking ahead, the future applications of 5-cyclobutyl-1-(2-hydroxy-2-methylpropyl)-1H-1,2,3-triazole-4-carboxylic acid are vast and varied. Its unique structural features make it an attractive candidate for addressing unmet medical needs across multiple therapeutic areas. As research progresses, we can expect to see more innovative uses emerge from this versatile compound.

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